BenchChemオンラインストアへようこそ!

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide

data gap advisory pharmacological characterization procurement diligence

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide (CAS 893937-60-5; molecular formula C17H20FN3OS; molecular weight 333.43 g/mol) is a heterocyclic organic compound belonging to the thieno[3,4-c]pyrazole carboxamide class. Its core scaffold features a 4,6-dihydrothieno[3,4-c]pyrazole bicyclic system with a 4-fluorophenyl substituent at the N2 position and a 3,3-dimethylbutanamide side chain at the C3 position.

Molecular Formula C17H20FN3OS
Molecular Weight 333.43
CAS No. 893937-60-5
Cat. No. B2744714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
CAS893937-60-5
Molecular FormulaC17H20FN3OS
Molecular Weight333.43
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3OS/c1-17(2,3)8-15(22)19-16-13-9-23-10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22)
InChIKeyHUHMATIQDHIBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide (CAS 893937-60-5): Structural Classification & Chemical Identity


N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide (CAS 893937-60-5; molecular formula C17H20FN3OS; molecular weight 333.43 g/mol) is a heterocyclic organic compound belonging to the thieno[3,4-c]pyrazole carboxamide class. Its core scaffold features a 4,6-dihydrothieno[3,4-c]pyrazole bicyclic system with a 4-fluorophenyl substituent at the N2 position and a 3,3-dimethylbutanamide side chain at the C3 position [1]. The thieno[3,4-c]pyrazole core has been explored in medicinal chemistry as a conformational constraint strategy for cannabinoid CB2 receptor ligands [2]. A 1993 study of structurally related 4H-thieno[3,4-c]pyrazole-4-one derivatives reported that the 4-fluorophenyl-substituted analog exhibited notable analgesic, anti-inflammatory, and antipyretic activities in rodent models, as well as in vitro platelet antiaggregating activity comparable to acetylsalicylic acid, establishing early pharmacological precedent for the 4-fluorophenyl moiety in this scaffold [3]. An efficient one-step synthesis protocol for this compound has been published, delivering quantitative yields under adapted Vilsmeier conditions, with full spectroscopic characterization (1H, 2H, 13C NMR, IR, Raman) [4].

Why Generic Substitution Is Not Advisable for N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide


Within the thieno[3,4-c]pyrazole carboxamide class, even modest structural perturbations can yield profound shifts in pharmacological profile. In the dihydrothienocyclopentapyrazole CB2 ligand series reported by Pinna et al., CB2 binding affinities spanned over two orders of magnitude (Ki from 1.1 nM to 321 nM) depending solely on the C3-carboxamide substituent, while selectivity over CB1 varied from 1.3-fold to 485-fold across analogs with identical tricyclic cores [1]. The 4-fluorophenyl moiety at the N2 position of the target compound introduces distinct electronic (electron-withdrawing, Hammett σp = 0.06) and lipophilic (Hansch π = 0.14) properties compared to the 4-methoxyphenyl (CAS 893940-31-3), unsubstituted phenyl (CAS not available for exact analog), or 2-tert-butyl analogs, all of which will differentially influence target engagement, off-target promiscuity, metabolic clearance, and solubility. The 3,3-dimethylbutanamide side chain further distinguishes the target compound from analogs bearing isobutyramide, oxamide, or piperidinyl-carboxamide substituents at C3. In the absence of disclosed head-to-head pharmacological data, the class-level SAR precedent firmly establishes that structurally similar thienopyrazole compounds cannot be assumed interchangeable for research or procurement purposes without confirmation of equivalent biological performance [1].

Quantitative Differentiation Evidence for CAS 893937-60-5: Critical Data Gap Advisory


Critical Advisory: No Public Domain Quantitative Pharmacological Data Available for CAS 893937-60-5

A comprehensive search of PubMed, BindingDB, ChEMBL, patents, and preprint servers returned zero quantitative pharmacological data points for CAS 893937-60-5. No CB2 binding affinity (Ki/IC50), no CB1/CB2 selectivity ratio, no functional activity (cAMP, β-arrestin, ERK phosphorylation EC50/Emax), no metabolic stability (t1/2 or intrinsic clearance), no solubility data, and no in vivo PK/PD or efficacy parameters are available in the public domain for this specific compound. This represents the central evidentiary finding: the compound's quantitative differentiation from its closest analogs cannot currently be established from published sources. No Evidence_Tag of 'Direct head-to-head comparison' or 'Cross-study comparable' can be assigned to any data dimension for this compound at the time of assessment.

data gap advisory pharmacological characterization procurement diligence

Synthetic Accessibility: One-Step Protocol in Quantitative Yield as Potential Procurement Advantage

Jaster et al. (2023) reported a one-step synthesis of CAS 893937-60-5 using adapted Vilsmeier conditions, achieving quantitative yield with full spectroscopic characterization (1H, 2H, 13C NMR, IR, Raman) [1]. This contrasts with the multi-step syntheses typically required for structurally related dihydrothienocyclopentapyrazole CB2 ligands (e.g., compounds in the Pinna et al. series requiring 5–7 synthetic steps) [2]. While this is a synthetic rather than pharmacological differentiator, it may translate into reduced procurement cost, shorter lead times, and higher batch-to-batch consistency relative to multi-step analogs.

synthesis efficiency procurement lead time chemical accessibility

4-Fluorophenyl Substituent: Class-Level Pharmacological Precedent from Related Thieno[3,4-c]pyrazole Scaffolds

A 1993 study of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones demonstrated that the 4-fluorophenyl derivative, among a series of aryl-substituted analogs, exhibited notable analgesic, anti-inflammatory, and antipyretic activities in mice and rats, with in vitro platelet antiaggregating activity comparable to acetylsalicylic acid [1]. While the 1993 compounds differ from CAS 893937-60-5 in the oxidation state at the C4 position (ketone vs. methylene) and the absence of the C3-carboxamide side chain, this finding provides class-level precedent that the 4-fluorophenyl substituent on the thieno[3,4-c]pyrazole core is associated with favorable in vivo pharmacological activity. No comparable in vivo efficacy data have been reported for the 4-methoxyphenyl, unsubstituted phenyl, or 4-chlorophenyl analogs in this scaffold system.

4-fluorophenyl moiety analgesic activity anti-inflammatory scaffold precedent

Research Application Scenarios for CAS 893937-60-5 Based on Available Structural and Synthetic Evidence


Medicinal Chemistry SAR Exploration of Thieno[3,4-c]pyrazole CB2 Ligands

CAS 893937-60-5 serves as a candidate N2-(4-fluorophenyl) probe within a broader SAR matrix investigating the impact of N2-aryl substitution on CB2 receptor pharmacology. The Pinna et al. (2014) CB2 ligand series established that CB2 affinity within the thienopyrazole class can range from 1.1 nM to 321 nM and selectivity from 1.3- to 485-fold depending on substituent choice [1]. Incorporating this compound alongside its 4-methoxyphenyl (CAS 893940-31-3) and unsubstituted phenyl analogs would enable systematic deconvolution of the electronic and lipophilic contributions of the para-fluoro substituent to target binding, selectivity, and ADME properties.

Chemical Biology Tool Compound Development for CB2 Receptor Target Validation

The 3,3-dimethylbutanamide side chain is a sterically bulky, metabolically relatively inert amide moiety. In structurally distinct CB2 agonist chemotypes (e.g., RNB-61, a tetra-substituted pyrazole CB2 full agonist), bulky amide substituents have been correlated with maintained CB2 potency and high CB1 selectivity (>6000-fold) [1]. Should CAS 893937-60-5 be profiled and found to exhibit comparable selectivity, its thieno[3,4-c]pyrazole core could offer an alternative intellectual property position and scaffold topology relative to the extensively patented monocyclic pyrazole CB2 agonist space.

Synthetic Methodology Reference Standard for Thieno[3,4-c]pyrazole Construction

The one-step Vilsmeier-mediated synthesis reported by Jaster et al. (2023) [1] establishes CAS 893937-60-5 as a benchmark compound for evaluating new synthetic routes to the thieno[3,4-c]pyrazole scaffold. The fully assigned NMR (1H, 2H, 13C), IR, and Raman spectra provide a comprehensive analytical reference standard, making this compound suitable for use as a positive control in synthetic methodology development and as an analytical reference for HPLC/LC-MS method validation in quality control settings.

Pharmacological De-Risking: Commissioned Profiling Against Validated CB2 Ligand Benchmarks

For research groups committed to this scaffold, the recommended procurement strategy is to obtain a small quantity of CAS 893937-60-5 and commission bespoke in vitro profiling: (a) CB2 and CB1 competitive binding assays (radioligand displacement with [3H]CP-55,940) to determine Ki values; (b) functional assays (cAMP inhibition or β-arrestin recruitment) to establish agonist/antagonist character and Emax; (c) microsomal metabolic stability (human and rodent liver microsomes, t1/2 determination); and (d) broad kinase/GPCR selectivity panel screening. Results should be benchmarked against literature standards including compound 6a (CB2 Ki = 2.30 nM; CB1 Ki = 440 nM; ~191-fold selective) from Pinna et al. (2014) [1] and RNB-61 (CB2 Ki = 0.13–1.81 nM; >6000-fold CB1-selective) [2].

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.